1-Benzoyl-2-phenyldiazene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

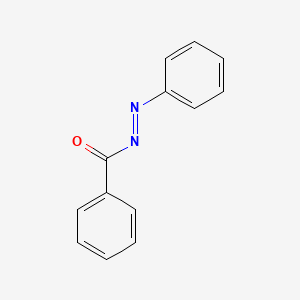

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyliminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJUNMARMFAUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493244 | |

| Record name | Phenyl[(E)-phenyldiazenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-53-4 | |

| Record name | Phenyl[(E)-phenyldiazenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Benzoyl 2 Phenyldiazene

Reagent for Introduction of Benzoyl and Phenylazo Groups

While specific, detailed research on the use of 1-Benzoyl-2-phenyldiazene as a direct reagent for introducing benzoyl and phenylazo groups is not extensively documented in readily available literature, its structural components suggest potential applications in this regard. The benzoyl group can theoretically be transferred to nucleophiles under specific reaction conditions, although more common benzoylating agents are typically employed. Similarly, the phenylazo moiety could potentially be incorporated into other molecules through reactions that cleave the N-N or C-N bonds, but this application requires further investigation.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. The electrophilic nature of the N=N bond in this compound makes it a potential candidate for participation in such reactions. It could act as an electrophilic component, reacting with various nucleophiles in a cascade process to generate structurally diverse heterocyclic compounds. However, specific examples of multicomponent reactions explicitly employing this compound are not prominently reported in the current body of scientific literature, indicating a potential area for future research and development.

Applications of 1 Benzoyl 2 Phenyldiazene in Advanced Organic Synthesis

N-Benzoyl-N'-phenyldiazene as an α-Azocarbonyl Ligand

This compound, also referred to as N-Benzoyl-N'-phenyldiazene in coordination chemistry literature, functions as an α-azocarbonyl ligand. This class of ligands is of particular interest due to their redox-active nature and their ability to stabilize metal centers in various oxidation states. The ligand coordinates to metal ions through the nitrogen atom of the azo group and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring.

Formation and Characterization of Metal Complexes with Diazene (B1210634) Ligands

The ability of N-Benzoyl-N'-phenyldiazene to act as a bidentate ligand has been exploited in the synthesis of various transition metal complexes.

A notable example is the formation of ruthenium complexes. The reaction of N-Benzoyl-N'-phenyldiazene with appropriate ruthenium precursors leads to the formation of stable coordination compounds. These complexes are of interest for their potential applications in catalysis and materials science. The characterization of these metal complexes is typically carried out using a combination of spectroscopic and analytical techniques.

Detailed Research Findings on Metal Complex Formation and Characterization:

Synthesis: The synthesis of metal complexes with N-Benzoyl-N'-phenyldiazene generally involves the reaction of the ligand with a metal salt or a precursor complex in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in high yield and purity.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal center. Upon complexation, a noticeable shift in the stretching frequency of the C=O group to a lower wavenumber is typically observed, indicating the coordination of the carbonyl oxygen to the metal.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes, providing insights into their electronic structure and the nature of the metal-ligand bonding.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center, confirming the bidentate coordination of the N-Benzoyl-N'-phenyldiazene ligand.

While the research has prominently featured ruthenium, the versatile coordinating ability of N-Benzoyl-N'-phenyldiazene suggests that a wide range of other transition metal complexes with interesting electronic and catalytic properties could be synthesized and characterized, opening up new avenues for exploration in inorganic and organometallic chemistry.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it has been instrumental in confirming the structure of 1-benzoyl-2-phenyldiazene. datapdf.comacs.org Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy provide a wealth of information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the benzoyl and phenyl groups. These protons typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The exact chemical shifts and splitting patterns of these aromatic protons can provide information about their relative positions on the phenyl rings and the electronic effects of the neighboring benzoyl and diazene (B1210634) functionalities.

The interpretation of ¹H NMR spectra relies on the principle of chemical shift, where the position of a signal (in ppm) is indicative of the electronic environment of the proton. oregonstate.edu Protons in electron-deficient environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield). oregonstate.edu The aromatic protons of this compound are deshielded due to the electron-withdrawing nature of the aromatic rings and the adjacent carbonyl and diazene groups.

Table 1: Representative ¹H NMR Spectral Data for Aromatic Protons in Phenyl and Benzoyl Moieties

| Chemical Environment of Hydrogen | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ph-H) | 7.0 - 9.5 |

| Benzylic (Ph-CH) | 1.8 - 2.5 |

| Aldehyde (RC(=O)-H) | 9.0 - 10.0 |

| Carboxylic Acid (RCO₂H) | > 9.5 (broad) |

This table presents typical ¹H NMR chemical shift ranges for various proton environments for general reference. oregonstate.edu

Carbon (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. A key feature of the ¹³C NMR spectrum is the wide range of chemical shifts, which allows for the resolution of individual carbon atoms, including quaternary carbons that lack attached protons. oregonstate.edu

The carbonyl carbon of the benzoyl group is particularly noteworthy, typically appearing far downfield in the spectrum, often in the range of 165-190 ppm. oregonstate.eduresearchgate.net The aromatic carbons of the two phenyl rings resonate in the region of approximately 125-170 ppm. oregonstate.edu The specific chemical shifts of these aromatic carbons are influenced by their position relative to the diazene and carbonyl groups. libretexts.org The process of decoupling, which removes the coupling between carbon and proton nuclei, simplifies the spectrum to show a single peak for each unique carbon atom. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Chemical Environment of Carbon | Typical Chemical Shift (δ, ppm) |

| Alkane (CH-CR₃) | 10 - 50 |

| Aromatic (Ph-C) | 125 - 170 |

| Carbonyl (C=O) in Ketones/Aldehydes | > 200 |

| Carbonyl (C=O) in Acids/Esters/Amides | 165 - 190 |

This table provides general ¹³C NMR chemical shift ranges for common carbon environments. oregonstate.edu

Elucidation of Molecular Stereochemistry via NMR

NMR spectroscopy can also be used to determine the stereochemistry of molecules like this compound. The molecule can exist in two geometric isomers, (E) and (Z), with respect to the N=N double bond. The (E)-isomer, where the benzoyl and phenyl groups are on opposite sides of the double bond, is generally considered to be the more stable configuration due to reduced steric hindrance. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the spatial proximity of different protons in the molecule, which can help in confirming the predominant stereoisomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of the carbonyl group (C=O) and the diazene group (N=N). researchgate.net

The C=O stretching vibration of the benzoyl group typically appears as a strong absorption band in the region of 1680 cm⁻¹. The N=N stretching vibration of the diazene group is generally weaker and is observed around 1450 cm⁻¹. The spectrum also displays absorptions corresponding to the C-H bonds of the aromatic rings. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Carbonyl) | ~1680 | Strong |

| N=N (Diazene) | ~1450 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | 1450 - 1600 | Medium |

This table summarizes the key IR absorption bands expected for this compound. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular weight of this compound is 210.23 g/mol . In the mass spectrometer, the molecule is ionized, and the resulting molecular ion is detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For instance, the fragmentation of this compound might involve the cleavage of the bond between the carbonyl group and the diazene nitrogen, or the bond between the two nitrogen atoms. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org Conjugated systems, such as the one present in this compound with its aromatic rings and diazene bridge, typically exhibit characteristic absorptions in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength at which absorption occurs (λmax) is related to the energy difference between these orbitals. The extended conjugation in this compound is expected to result in absorption at longer wavelengths compared to non-conjugated systems. msu.edu

X-ray Diffraction Analysis for Solid-State Structure Determination of Analogues and Derivatives

Detailed research into the solid-state structures of these compounds has been somewhat limited; however, a notable single-crystal X-ray diffraction study was conducted on 1-benzoyl-2-(perfluorophenyl)diazene , an analogue of the parent compound. acs.org This analysis offers significant insights into the molecular geometry and the influence of the highly electronegative perfluorophenyl group.

The crystal structure of 1-benzoyl-2-(perfluorophenyl)diazene reveals a triclinic system with the space group P1̅. acs.org The asymmetric unit contains one molecule of the compound. The central diazene (–N=N–) linkage adopts an E-configuration, which is typical for such azo compounds, positioning the benzoyl and perfluorophenyl groups in a trans arrangement relative to the N=N double bond to minimize steric hindrance. acs.org

The introduction of the perfluorophenyl group significantly influences the electronic properties and likely the crystal packing of the molecule. The detailed bond lengths and angles determined from the X-ray data provide a basis for understanding these effects. For instance, the carbonyl (C=O) bond length was determined to be 1.222 Å, which is a typical value for a ketone. acs.org

Below are the detailed crystallographic data and selected structural parameters for 1-benzoyl-2-(perfluorophenyl)diazene.

Crystallographic Data for 1-Benzoyl-2-(perfluorophenyl)diazene

| Parameter | Value |

| Empirical Formula | C₁₃H₅F₅N₂O |

| Formula Weight | 300.19 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 7.3520(5) |

| b (Å) | 7.894(5) |

| c (Å) | 10.285(5) |

| α (˚) | 80.949(5) |

| β (˚) | 79.134(5) |

| γ (˚) | 78.079(5) |

| Volume (ų) | 569.9(6) |

| Z | 2 |

| Data sourced from a study by Black et al. (2017) acs.org |

Selected Bond Lengths for 1-Benzoyl-2-(perfluorophenyl)diazene

| Bond | Length (Å) |

| C=O | 1.222 |

| Data sourced from a study by Black et al. (2017) acs.org |

While the crystal structures of other derivatives such as 1-benzoyl-2-(4-tolyl)diazene and 1-benzoyl-2-(4-fluorophenyl)diazene have been synthesized, their detailed X-ray crystallographic data are not as readily available in the literature. acs.org The comprehensive structural elucidation of a wider range of analogues would be invaluable for establishing detailed structure-property relationships across this class of compounds.

Theoretical and Computational Investigations of 1 Benzoyl 2 Phenyldiazene

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific DFT studies on 1-Benzoyl-2-phenyldiazene are available. Research on other azobenzene (B91143) derivatives has utilized DFT to optimize molecular geometries, providing insights into bond lengths, bond angles, and dihedral angles that characterize their stable conformations.

Optimization of Molecular Geometries

Information not available. For related compounds, DFT calculations are typically employed to find the lowest energy structures for isomers (e.g., cis and trans), which is fundamental to understanding their relative stabilities.

Analysis of Frontier Molecular Orbitals (FMOs)

Information not available. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard practice in computational chemistry to understand the electronic properties and reactivity of molecules. For azobenzene derivatives, the nature and energy of these orbitals are crucial for explaining their photochemical behavior.

Correlation of HOMO-LUMO Gaps with Reactivity

Information not available. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Studies on substituted azobenzenes have correlated this gap with their photoisomerization efficiency and electronic absorption spectra.

Computational Modeling of Reaction Pathways and Transition States

No computational models for the reaction pathways and transition states specifically involving this compound have been published. Such studies are critical for understanding reaction mechanisms, predicting reaction outcomes, and designing new chemical transformations.

Prediction of Reactivity in Novel Transformations

Information not available. Computational modeling serves as a powerful tool to predict how a molecule might behave in yet-to-be-discovered reactions, guiding synthetic efforts.

Insights into Stereoselectivity of Cycloaddition Reactions

Information not available. For molecules participating in cycloaddition reactions, computational studies can elucidate the factors controlling the stereochemical outcome by modeling the transition states leading to different stereoisomers.

Theoretical Studies of Isomerization Mechanisms

The isomerization of azobenzene-containing molecules, such as this compound, is a subject of significant theoretical interest. The transition between the more stable trans (E) isomer and the less stable cis (Z) isomer is fundamental to their application in molecular switches and other light-responsive materials. Computational modeling, particularly using density functional theory (DFT) and time-dependent DFT (TD-DFT), has been instrumental in elucidating the mechanisms of this transformation. rochester.edu

For azobenzenes, two primary isomerization pathways have been identified: a rotation around the N=N double bond and an inversion-assisted or semi-inversion mechanism involving changes in the CNN bond angles. The balance between these mechanisms can be influenced by the electronic nature of substituents on the phenyl rings. The benzoyl group in this compound is expected to significantly modify the electronic landscape of the molecule compared to unsubstituted azobenzene.

Theoretical studies on substituted azobenzenes have shown that electron-withdrawing groups, like the benzoyl group, can influence the relative energies of the ground and excited states, thereby affecting the isomerization pathway and quantum yields. For instance, in push-pull azobenzenes, the presence of both electron-donating and electron-withdrawing groups can lower the energy barrier for isomerization. While specific computational studies on the isomerization of this compound are not widely documented, analogies can be drawn from related systems. The intramolecular interactions and the electronic stabilization of the transition states are key factors that determine the operative mechanism.

Below is a representative table illustrating how computational methods are used to determine the energy barriers for isomerization in azobenzene derivatives, which would be analogous to the type of data generated for this compound.

| Isomerization Pathway | Transition State Energy (kcal/mol) | Computational Method |

| Rotational | 45-55 | DFT |

| Inversional | 30-40 | CASSCF |

Note: The data in this table is illustrative for typical azobenzene derivatives and not specific to this compound.

Quantum Mechanical Approaches to Electronic Properties

Quantum mechanical calculations are a powerful tool for understanding the electronic properties of molecules like this compound. These methods, including DFT and TD-DFT, can predict various electronic characteristics such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of electronic transitions, and absorption spectra. indexcopernicus.comutq.edu.iq

The electronic properties of azobenzene derivatives are dominated by the π-system of the phenyl rings and the n-orbitals of the nitrogen atoms. The introduction of a benzoyl group introduces further π-conjugation and an electron-withdrawing carbonyl group. This is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally leads to a red-shift (bathochromic shift) in the absorption spectrum.

The primary electronic transitions in azobenzenes are the low-intensity n→π* transition in the visible region and the high-intensity π→π* transition in the ultraviolet region. nih.gov The position and intensity of these bands are sensitive to substitution. Quantum chemical calculations can model these transitions and predict the UV-visible absorption spectrum, which can then be compared with experimental data. researchgate.net

The following table presents typical electronic properties for a substituted azobenzene derivative as determined by quantum chemical calculations.

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.0 eV | DFT/B3LYP |

| n→π* Transition Wavelength | 450 nm | TD-DFT |

| π→π* Transition Wavelength | 320 nm | TD-DFT |

Note: This data is representative for a substituted azobenzene and is intended to illustrate the outputs of quantum mechanical calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking could be employed to investigate their potential as ligands for various biological receptors. While specific molecular docking studies featuring this compound are not prevalent in the reviewed literature, the general principles of this methodology can be applied.

A docking simulation would involve placing the 3D structure of this compound into the binding site of a target receptor. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The benzoyl and phenyl moieties of the molecule could participate in various non-covalent interactions, such as hydrogen bonding (with the carbonyl oxygen), π-π stacking, and hydrophobic interactions.

The results of molecular docking simulations are typically presented as a binding affinity or docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These simulations can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of new derivatives with improved binding affinity.

Below is a hypothetical table showing the kind of data that would be generated from a molecular docking study of this compound derivatives against a hypothetical receptor.

| Ligand (Derivative) | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.5 | π-π stacking with Phe, Hydrophobic interaction with Leu |

| 4-Hydroxybenzoyl derivative | -8.2 | H-bond with Ser, π-π stacking with Phe |

| 4-Nitrobenzoyl derivative | -7.8 | π-π stacking with Tyr, Electrostatic interaction with Arg |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Research on Substituted Derivatives and Analogues of 1 Benzoyl 2 Phenyldiazene

Synthesis and Characterization of Pyrazoline Derivatives Containing Benzoyl and Phenyldiazene (B1210812) Moieties

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have been the subject of extensive study due to their accessibility and diverse chemical reactivity. researchgate.net The synthesis of pyrazoline derivatives that incorporate a benzoyl group at the 1-position and a phenyl group, analogous to the structure of 1-benzoyl-2-phenyldiazene, is a key area of research.

A common synthetic route involves a multi-step process beginning with the Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) (an α,β-unsaturated ketone). dergipark.org.tr These chalcone intermediates are then cyclized by reacting with hydrazine (B178648) hydrate, often in the presence of an acid catalyst like glacial acetic acid, to yield 3,5-disubstituted pyrazolines via an intramolecular Michael addition reaction. dergipark.org.trjocpr.com The final step to achieve the target structure is the benzoylation of the pyrazoline nitrogen. This is typically accomplished by treating the synthesized pyrazoline with benzoyl chloride in a basic medium such as pyridine. jocpr.com

The characterization of these newly synthesized compounds is crucial to confirm their structure. A combination of analytical and spectroscopic techniques is employed:

Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the IR spectrum of a 1-benzoyl pyrazoline derivative would show a characteristic strong absorption band for the carbonyl (C=O) group around 1640 cm⁻¹ and a band for the C=N bond of the pyrazoline ring near 1560 cm⁻¹. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for detailed structural elucidation. In ¹H NMR spectra, the protons of the pyrazoline ring typically appear as a characteristic ABX pattern of doublet of doublets. mdpi.com In ¹³C NMR, the carbon atoms of the pyrazoline ring show distinct chemical shifts, with C-3 appearing around 150.1-153.9 ppm, C-4 at 40.2-43.2 ppm, and C-5 at 56.9-62.7 ppm. dergipark.org.tr

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS), Liquid Chromatography-Mass Spectrometry (LCMS), and Gas Chromatography-Mass Spectrometry (GCMS) are used to determine the molecular mass of the synthesized compounds, further confirming their identity. researchgate.netmdpi.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the proposed structure. mdpi.com

The following table summarizes typical spectroscopic data for a synthesized pyrazoline derivative:

| Spectroscopic Technique | Observed Data | Interpretation |

| IR Spectroscopy | Carbonyl (C=O) stretch at ~1640 cm⁻¹, C=N stretch at ~1560 cm⁻¹ | Confirms the presence of the benzoyl group and the pyrazoline ring. mdpi.com |

| ¹H NMR | ABX pattern with doublet of doublets at δ 3.1, 3.6, and 5.5 ppm | Characteristic signals for the non-equivalent methylene (B1212753) protons (C-4) and the methine proton (C-5) of the pyrazoline ring. mdpi.com |

| ¹³C NMR | Signals for pyrazoline ring carbons: C-3 (~150-154 ppm), C-4 (~40-43 ppm), C-5 (~57-63 ppm) | Confirms the carbon skeleton of the pyrazoline ring. The specific chemical shifts can be influenced by the substituents on the phenyl rings. dergipark.org.tr |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Confirms the molecular mass of the synthesized compound. |

Investigation of Various Substituted Phenyldiazenes

The synthesis of phenyldiazene analogues bearing either electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the phenyl ring is essential for structure-activity relationship studies. EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring, while EWGs, like nitro (-NO₂) or cyano (-CN), decrease it. ucalgary.ca

Synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be adapted to form C-N bonds. For example, substituted bromoanilines, containing either EDGs or EWGs, can be used as precursors in reactions that lead to the formation of more complex nitrogen-containing heterocyclic systems. nih.gov The reactivity of these precursors is influenced by the substituent; anilines with EWGs tend to exhibit decreased reactivity. nih.gov The choice of phosphine (B1218219) ligands is critical in these palladium-catalyzed reactions to achieve good yields. nih.gov

The presence of electron-donating or electron-withdrawing groups significantly impacts the chemical reactivity and stability of phenyldiazene and its analogues.

Electron-Donating Groups (EDGs): EDGs increase the electron density on the aromatic system. ucalgary.ca This generally increases the stability of cation radicals that may form during oxidation reactions. rsc.orgnih.gov For example, in studies on phenyl sulfonates, an electron-donating methoxy group was found to increase the stability of the one-electron oxidized form of the molecule. nih.gov This stabilizing effect can make the compound more resistant to certain types of degradation. rsc.org

Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the aromatic ring, making it more electron-deficient. ucalgary.ca This can increase the acidity of the molecule and make it more susceptible to nucleophilic attack. otterbein.edu The reactivity of azides in cycloaddition reactions, for instance, is enhanced by the presence of electron-withdrawing substituents. researchgate.net In the context of phenyldiazene, EWGs would be expected to make the azo group more electrophilic.

The inherent reactivity of the parent phenyldiazene molecule is also a key factor. It is known to be highly reactive, participating in a clean bimolecular reaction with itself to produce benzene (B151609) and nitrogen. researchgate.net This reaction has a low activation energy, indicating a highly organized transition state. researchgate.net The introduction of substituents can alter the rate and mechanism of such decomposition pathways.

The following table summarizes the general effects of substituents on the properties of aromatic compounds:

| Substituent Type | Effect on Electron Density | Impact on Reactivity | Impact on Stability |

| Electron-Donating (EDG) | Increases | Increases nucleophilicity of the aromatic ring; may decrease the reactivity of adjacent functional groups towards electrophiles. | Generally increases the stability of positively charged intermediates (e.g., cation radicals). rsc.orgnih.gov |

| Electron-Withdrawing (EWG) | Decreases | Decreases nucleophilicity of the aromatic ring; increases susceptibility to nucleophilic attack; can increase the acidity of nearby protons. otterbein.edu Enhances reactivity in some cycloadditions. researchgate.net | Generally decreases the stability of positively charged intermediates. |

Functionalization Strategies for Diazene (B1210634) Structures

Developing strategies to selectively modify or functionalize diazene-containing molecules is crucial for creating diverse analogues for various applications. These "late-stage" modifications allow for the direct alteration of a core structure, providing rapid access to new derivatives. nih.govacs.org

One approach involves site-selective reactions that can distinguish between multiple reactive positions within a molecule. For polyazines (heterocycles containing multiple nitrogen atoms), strategies have been developed to install a phosphonium (B103445) ion as a versatile functional handle. nih.gov By understanding the reaction mechanism, it's possible to control where the functional group is added by making simple changes to the reaction conditions, thereby achieving switchable site-selectivity. nih.gov

Another strategy leverages the diazene group itself as a precursor for other functionalities. Catalytic methods have been developed for the direct synthesis of aliphatic diazenes from sterically hindered primary amines. nih.gov These synthesized diazenes can then undergo deaminative functionalization, where the C-N bond is efficiently transformed into C-halogen, C-H, C-O, C-S, and C-C bonds through the formation of a carbon-centered radical. nih.gov This highlights the utility of the diazene moiety as a transient functional group that enables broader molecular diversification.

Furthermore, skeletal editing represents an advanced functionalization strategy where the core ring structure of a molecule is altered. acs.org For example, methods have been developed for nitrogen atom insertion into indole (B1671886) skeletons to form quinazolines, effectively editing the heterocyclic core. acs.org While not directly applied to a simple diazene, this concept of skeletal editing points toward future possibilities for fundamentally altering diazene-containing scaffolds to create novel chemical entities.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The future of 1-benzoyl-2-phenyldiazene chemistry is intrinsically linked to the innovation of catalytic systems that offer greater efficiency, selectivity, and sustainability. A significant research avenue is the design of catalysts for the direct synthesis of diazenes from readily available precursors like primary amines, particularly sterically hindered ones. semanticscholar.orgresearchgate.netnih.govelsevierpure.com Current research highlights a move towards copper-catalyzed methods that demonstrate wide functional group tolerance and provide rapid access to previously inaccessible, highly congested diazenes. semanticscholar.orgresearchgate.netnih.govelsevierpure.com

Another key area is the development of photocatalytic systems. For instance, iridium-based photocatalysts are being explored for the denitrogenation of in situ-generated diazenes, a process that facilitates C(sp³)–C(sp³) cross-coupling of amines. nih.gov This method leverages the expulsion of stable nitrogen gas as a powerful thermodynamic driving force to forge challenging carbon-carbon bonds. nih.gov Future work will likely focus on expanding the range of metal catalysts, including earth-abundant metals, and developing organocatalytic systems to further enhance the sustainability of these transformations. The goal is to create a versatile catalytic toolbox for the precise synthesis and subsequent functionalization of the diazene (B1210634) core.

| Catalyst System Type | Precursors | Transformation | Potential Advantages |

| Copper-based Catalysts | Sterically hindered primary amines | Direct diazene synthesis | Wide functional group tolerance, access to congested molecules semanticscholar.orgresearchgate.netnih.govelsevierpure.com |

| Iridium Photocatalysts | Primary amines (via in situ diazenes) | C(sp³)–C(sp³) cross-coupling | Utilizes denitrogenation driving force, broad substrate scope nih.gov |

| Future Organocatalysts | Various amine derivatives | Asymmetric synthesis/transformation | Metal-free, sustainable, potential for high enantioselectivity |

Exploration of Unconventional Reaction Pathways

Beyond established synthetic routes, researchers are actively exploring unconventional reaction pathways to access and functionalize this compound and its analogs. A promising frontier is the use of diazene intermediates to generate carbon-centered radicals upon extrusion of nitrogen gas. semanticscholar.orgresearchgate.netnih.govelsevierpure.comnih.gov This strategy enables a host of deaminative functionalizations, transforming C–N bonds into C–halogen, C–H, C–O, C–S, C–Se, and C–C bonds. semanticscholar.orgresearchgate.netnih.gov This approach effectively repurposes the amine functional group as a launchpad for diverse molecular architectures.

Furthermore, inspiration is being drawn from discoveries in related fields, such as the gas-phase synthesis of complex molecules. For example, the reaction of benzyl (B1604629) and phenyl radicals has been shown to proceed through unexpected intermediates, challenging conventional wisdom that radical-radical reactions initiate solely at the radical centers. researchgate.netnih.govbohrium.com This highlights the potential for discovering mechanistically novel pathways in diazene chemistry, perhaps involving unexpected rearrangements or reaction cascades. mdpi.com Future investigations may focus on triggering such pathways using electrochemistry, photochemistry, or flow chemistry to access unique reactivity profiles not achievable under standard batch conditions. The isomer-selective synthesis of anthracene (B1667546) from benzyl radical self-reaction, driven by excited-state dynamics, serves as a compelling example of how unconventional, spin-dictated mechanisms can lead to specific products. nih.gov

Advanced Materials Applications based on Diazene Architectures

The inherent structural features of the diazene (–N=N–) linkage make it a prime component for the architectural design of advanced materials. The photoswitchable nature of the azo group, a close relative of the diazene core, is already well-established, and future research aims to integrate similar functionalities into more complex systems. The focus is on how the molecular architecture, dictated by the diazene scaffold, can be used to construct materials with novel functionalities, moving beyond the intrinsic properties of the molecule itself.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Concurrent with experimental advances, computational and theoretical studies are becoming indispensable for gaining a deeper understanding of the structure-reactivity relationships in diazene systems. Quantum chemical calculations are being employed to elucidate complex reaction mechanisms, predict the stability of isomers and transition states, and rationalize experimental observations. researchgate.netnih.govacs.org

For instance, theoretical calculations have been crucial in supporting proposed unconventional reaction mechanisms, such as those in radical-radical reactions that form polycyclic aromatic hydrocarbons. researchgate.netnih.govbohrium.com In the context of substituted heterocyclic compounds, computational methods are used to confirm molecular structures derived from experimental techniques like X-ray crystallography and to analyze the electronic landscape of the molecule. researchgate.netdntb.gov.ua Future theoretical work on this compound will likely focus on:

Modeling Catalytic Cycles: Elucidating the precise role of the catalyst in lowering activation barriers and controlling selectivity.

Excited-State Dynamics: Simulating the photochemical behavior of diazene-based architectures to guide the design of new photoswitchable materials. nih.gov

Predictive Reactivity: Developing computational models that can accurately predict the outcome of unknown reactions and identify promising new reaction pathways.

These theoretical insights will be critical for the rational design of new experiments, accelerating the discovery of novel catalysts, reactions, and materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzoyl-2-phenyldiazene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between benzoyl chloride and phenylhydrazine derivatives under controlled pH and temperature. For example, analogous hydrazone syntheses (e.g., benzaldehyde phenylhydrazone) require inert atmospheres (N₂ or Ar) to prevent oxidation, with yields optimized at 0–5°C and neutral pH . Characterization of intermediates via thin-layer chromatography (TLC) is critical to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the benzoyl and diazene moieties, with distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and the diazene NH group (δ 10–12 ppm). Infrared (IR) spectroscopy identifies C=O (∼1680 cm⁻¹) and N=N (∼1450 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers handle safety concerns related to diazene derivatives during synthesis?

- Methodology : Diazene compounds may release hazardous gases (e.g., NH₃) under acidic conditions. Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas. Refer to safety protocols for structurally similar compounds (e.g., hydrazones), which emphasize avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and frontier molecular orbitals (FMOs). For example, studies on benzothiazine derivatives used DFT to correlate HOMO-LUMO gaps with electrophilic/nucleophilic behavior, guiding experimental design for cycloaddition or substitution reactions .

Q. What strategies resolve contradictions in spectral data or crystallographic results for diazene derivatives?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with single-crystal X-ray diffraction data. For example, crystallographic studies of benzodiazole sulfanyl derivatives resolved ambiguities in tautomeric forms by analyzing bond lengths and angles . Iterative refinement of spectral data against computational predictions is also recommended .

Q. How can researchers design kinetic studies to probe the stability of this compound under varying pH and temperature?

- Methodology : Conduct accelerated degradation studies using HPLC or UV-Vis spectroscopy. Monitor decomposition rates at pH 2–12 and 25–60°C. For benzodiazepine analogs, pseudo-first-order kinetics revealed hydrolysis mechanisms, with activation energies calculated via Arrhenius plots . Include control experiments with radical scavengers (e.g., BHT) to assess oxidative pathways.

Q. What bioanalytical methods are suitable for studying interactions between this compound and biomolecules (e.g., DNA or proteins)?

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For DNA interaction studies, ethidium bromide displacement assays or circular dichroism (CD) spectroscopy detect conformational changes. Prior work on benzothiazines combined experimental data (UV-Vis, fluorescence) with molecular docking simulations to map binding sites .

Data Analysis and Reproducibility

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodology : Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance. Report confidence intervals (95% CI) for yields. For benzofuran derivatives, Grubbs’ test identified outliers in yield datasets, ensuring robust statistical interpretation .

Q. How should researchers address batch-to-batch variability in spectroscopic purity?

- Methodology : Implement standardized purification protocols (e.g., column chromatography with fixed solvent ratios). Use high-purity solvents (HPLC-grade) and pre-activated stationary phases. For diazene analogs, batch consistency was improved by controlling moisture levels via molecular sieves during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.